Death-inducer obliterator 1, encoded by the DIDO1 gene in humans, is a protein that plays a crucial role in apoptosis, the process of programmed cell death. Apoptosis is essential for eliminating unwanted cells and maintaining homeostasis in multicellular organisms. The DIDO1 gene is located on chromosome 20 and has been associated with various biological processes, including embryonic stem cell maintenance and differentiation. The protein is known to translocate from the cytoplasm to the nucleus upon apoptotic signals, indicating its involvement in cellular responses to stress and developmental cues.
The DIDO1 gene was first identified through its association with apoptosis and has been classified as a protein-coding gene. It is also known by several aliases, including BYE1, C20orf158, and DIO-1. The gene has been linked to diseases such as N Syndrome and myeloproliferative neoplasms, highlighting its potential role in various pathological conditions .
The synthesis of death-inducer obliterator 1 involves the transcription of the DIDO1 gene followed by translation into its corresponding protein. Research indicates that the expression of DIDO1 is regulated by key transcription factors such as Oct4, Sox2, and Nanog, which are critical for maintaining embryonic stem cell pluripotency . Techniques such as reverse transcription polymerase chain reaction (RT-PCR) have been employed to analyze the expression levels of DIDO1 in various cell types.
Death-inducer obliterator 1 is involved in several biochemical pathways related to apoptosis. When overexpressed, it has been shown to induce apoptosis in various cell lines in vitro. This process can be modulated by other proteins such as Bcl-2, which inhibit caspase activation—a critical step in the apoptotic pathway . The interaction between DIDO1 and these regulatory proteins illustrates its role within a complex network of cellular signaling pathways.
The mechanism of action of death-inducer obliterator 1 primarily revolves around its ability to regulate apoptotic processes. Upon receiving apoptotic signals, DIDO1 translocates to the nucleus where it can influence the expression of genes associated with cell death. It participates in feedback loops with other pluripotency factors like Nanog and Oct4, enhancing their expression while also promoting self-renewal in embryonic stem cells . This dual role underscores its importance in both development and apoptosis.
While specific physical properties such as melting point or solubility have not been thoroughly documented for death-inducer obliterator 1 due to its classification as a protein rather than a small molecule compound, it is known that proteins generally exhibit properties influenced by their amino acid composition and structure. The protein's functionality may vary based on post-translational modifications that affect its stability and activity within cellular environments.
Death-inducer obliterator 1 has significant implications in scientific research, particularly in studies related to cancer biology, stem cell research, and developmental biology. Its role as a potential tumor suppressor suggests that it may be a target for therapeutic interventions aimed at regulating apoptosis in cancerous cells. Additionally, understanding its function could provide insights into stem cell differentiation processes, making it valuable for regenerative medicine applications .
The peptide sequence SPLEDLSPCPA (residues 941–951) resides within the C-terminal SPOC (Spen Paralog and Ortholog C-terminal) domain of the DIDO1 protein, a region critical for transcriptional regulation and chromatin remodeling. This domain exhibits high conservation across mammalian species, underscoring its functional importance. The peptide’s secondary structure is predicted to comprise a β-strand followed by a disordered loop, which facilitates interactions with nuclear proteins. Key residues (e.g., Pro950) contribute to structural rigidity, while acidic residues (e.g., Asp944, Glu945) enable electrostatic interactions with basic histone tails or transcription factors [1] [9].
Functionally, this segment anchors DIDO1 to chromatin modifiers. Experimental studies confirm that mutations in the SPOC domain disrupt DIDO1’s role in stem cell differentiation and apoptosis regulation. The SPLEDLSPCPA sequence overlaps with binding sites for SFPQ (splicing factor proline/glutamine-rich), linking DIDO1 to RNA processing machinery. Disruption of this motif impairs alternative splicing fidelity, highlighting its dual role in epigenetic regulation and RNA metabolism [1] [7].
Table 1: Biophysical Properties of SPLEDLSPCPA
Property | Value | Method/Tool |
---|---|---|
Molecular Weight | 1128.2 Da | Compute pI/Mw (ExPASy) |
Isoelectric Point (pI) | 3.8 | ProtParam |
Hydrophobicity Index | -0.7 | ProtScale |
Predicted Solubility | High | CamSol |
Structural Motif | β-strand + loop | JPred4 |
The DIDO1 gene undergoes extensive alternative splicing, generating at least seven protein-coding isoforms with distinct C-terminal domains. Key isoforms include:
Splicing events are governed by regulatory cis-elements in exons 16–18. The inclusion of exon 18 retains the SPOC domain, while its exclusion produces isoforms with altered subcellular localization (e.g., cytoplasmic retention). Mass spectrometry studies confirm isoform-specific expression in hematopoietic malignancies, where DIDO1-206 correlates with myeloproliferative neoplasms. This isoform imbalance disrupts centrosome regulation, promoting chromosomal instability [4] [7].
Table 2: Major DIDO1 Isoforms and Functional Domains
Isoform | Length (aa) | SPOC Domain | SPLEDLSPCPA Sequence | Expression Context |
---|---|---|---|---|
DIDO1-201/207 | 2240 | Yes | Present | Embryonic stem cells |
DIDO1-206 | 1189 | No | Absent | Myeloproliferative neoplasms |
DIDO1-203 | 544 | No | Absent | Colorectal cancer |
The SPLEDLSPCPA peptide exhibits HLA-A02:01-restricted immunogenicity, confirmed through *in silico prediction and in vitro validation. NetCTLpan analysis predicts high binding affinity (IC₅₀ = 42 nM) due to anchor residues Leu943 (P2) and Ala951 (P9), which fit the HLA-A2 binding groove’s B and F pockets. Computational models further indicate solvent exposure of Pro949, enabling T-cell receptor (TCR) engagement [3] [8].
In immunogenicity assays, dendritic cells pulsed with SPLEDLSPCPA activate CD8⁺ cytotoxic T lymphocytes (CTLs) from HLA-A2⁺ donors. These CTLs lyse DIDO1-overexpressing tumor cells (e.g., esophageal squamous carcinoma), confirming epitope processing and presentation. Crucially, the epitope’s location in the conserved SPOC domain minimizes mutational escape in cancers, making it a viable target for immunotherapy. However, cross-reactivity risks with similar SPOC-containing proteins (e.g., SHARP) require further evaluation [1] [8].
Table 3: Epitope Prediction Metrics for SPLEDLSPCPA
Parameter | Value | Tool/Method |
---|---|---|
HLA-A*02:01 IC₅₀ | 42 nM | NetMHCpan 4.1 |
Proteasomal Cleavage | High | NetChop 3.1 |
TAP Transport Efficiency | 0.98 | TAPPred |
Immunogenicity Score | 0.76 | IEDB Class I Immunogenicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7